molecular formula C19H8ClN3O8 B394815 2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID

2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID

Cat. No.: B394815
M. Wt: 441.7g/mol
InChI Key: FYKLVQSKUKJYBJ-UHFFFAOYSA-N
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Description

2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro group, dinitro groups, and a benzo[de]isoquinoline moiety, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The process often includes nitration, chlorination, and cyclization reactions under controlled conditions. For instance, the nitration of a benzoic acid derivative followed by chlorination can yield the desired chloro-dinitrobenzoic acid intermediate. Subsequent cyclization with appropriate reagents forms the benzo[de]isoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3,5-dinitrobenzoic acid: Shares similar structural features but lacks the benzo[de]isoquinoline moiety.

    5-nitroanthranilic acid derivatives: Similar in having nitro groups and a benzoic acid core but differ in the substitution pattern and additional functional groups.

Uniqueness

2-CHLORO-5-[5,8-DINITRO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BENZOIC ACID is unique due to its combination of chloro, dinitro, and benzo[de]isoquinoline groups, which confer distinct chemical reactivity and potential biological activity.

This compound’s unique structure and reactivity make it a valuable subject for further research and application in various scientific fields.

Properties

Molecular Formula

C19H8ClN3O8

Molecular Weight

441.7g/mol

IUPAC Name

2-chloro-5-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid

InChI

InChI=1S/C19H8ClN3O8/c20-15-2-1-9(5-12(15)19(26)27)21-17(24)13-6-10(22(28)29)3-8-4-11(23(30)31)7-14(16(8)13)18(21)25/h1-7H,(H,26,27)

InChI Key

FYKLVQSKUKJYBJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

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